Cannabidiol monomethyl ether

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Non-interchangeable methylation states cause quantitative divergence in cannabinoid pharmacology. Cannabidiol monomethyl ether (CBDM) is the essential monomethylated probe for CYP1A1 inhibition (IC50 4.07 µM), 15-lipoxygenase modulation, and anticonvulsant studies. As a certified reference standard, it enables reliable GC-MS/LC-MS/MS identification of phytocannabinoid profiles in seized Cannabis samples and quality control of derived products. >98% purity ensures reproducible method validation and metabolic conversion to cannabielsoin-type metabolites.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 1972-05-0
Cat. No. B158317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidiol monomethyl ether
CAS1972-05-0
Synonymscannabidiol monomethyl ether
cannabidiol-3-monomethyl ether
cannabidiol-3-monomethyl ether, trans(+-)-isome
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1
InChIKeyIPGGELGANIXRSX-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabidiol Monomethyl Ether: Methylated Phytocannabinoid Reference Standard


Cannabidiol monomethyl ether (CBDM; CAS 1972-05-0) is a naturally occurring phytocannabinoid found in Cannabis strains , categorized as an analytical reference standard for research and forensic applications . It represents the monomethylated derivative of cannabidiol (CBD), wherein one phenolic hydroxyl group on the resorcinol moiety is replaced by a methoxy group . This structural modification distinguishes CBDM from its parent compound CBD and the fully methylated analog cannabidiol-2′,6′-dimethyl ether (CBDD), conferring an intermediate pharmacological profile with implications for cytochrome P450 inhibition and lipoxygenase activity [1].

1 Analytical reference standard for cannabinoid profiling in forensic and QC labs.
2 CYP1A1 / 15-LOX tool compound for studying methylation-dependent enzyme modulation.
3 Non-psychoactive cannabinoid analog for behavioral discrimination and metabolic pathway research.

Functional Divergence from CBD and Dimethylated Analogs


Substituting CBDM with CBD or CBDD is not scientifically valid due to marked quantitative differences in key pharmacological activities. Methylation of the phenolic hydroxyl group on CBD's resorcinol moiety is not a silent modification. Data from direct comparative studies demonstrate that the degree of methylation (zero, one, or two methyl groups) directly and differentially modulates inhibitory potency against CYP1A1 [1], 15-lipoxygenase [2], anticonvulsant efficacy [3], and cannabimimetic activity [4]. A researcher investigating CYP1A1 inhibition would find CBDM approximately 11.5-fold less potent than CBD, while for 15-LOX inhibition, methylation increases potency relative to CBD. These divergent effects preclude the interchangeability of these compounds in experimental systems, as the observed biological outcome is contingent on the specific methylation state of the resorcinol ring.

CBDM vs CBD
CYP1A1 inhibition Monomethylation may substantially reduce inhibitory potency compared to parent CBD; reported shifts are relevant to structure–activity interpretation.
CBDM vs CBDD
15-LOX & metabolism Degree of methylation alters pathway response: 15-LOX inhibition may be enhanced, while metabolic fate shifts to elsoin-type conversion.
CBDM vs CBD
Anticonvulsant model response Reported anticonvulsant activity may be reduced; phenol-group requirements may limit direct substitution in seizure models.

Quantitative Differentiation vs. CBD and CBDD


CYP1A1 Inhibition: Intermediate Potency Between CBD and CBDD

In a direct comparative study using recombinant human CYP1A1, CBDM inhibited enzyme activity with an IC50 of 4.07 µM. This value positions CBDM as an intermediate inhibitor. It is 11.5-fold less potent than its parent compound, CBD (IC50 = 0.355 µM), but 5.7-fold more potent than its dimethylated analog, CBDD (IC50 = 23.0 µM) [1]. This demonstrates that the degree of methylation on the resorcinol moiety is inversely correlated with CYP1A1 inhibitory potency.

CYP1A1 Inhibition
Head-to-head
IC50 4.07 µM (CBDM) vs 0.355 µM (CBD) and 23.0 µM (CBDD); 11.5-fold less potent than CBD, 5.7-fold more potent than CBDD.
Supports methylation-dependent CYP1A1 inhibition context.
Recombinant human CYP1A1 assay; review for drug-interaction studies.
Cytochrome P450 Enzyme Inhibition Drug Metabolism

15-LOX Inhibition: Enhanced Potency Compared to CBD

A comparative study on 15-LOX inhibition found that monomethylation of CBD (CBDM) enhances its inhibitory activity. While CBD inhibited 15-LOX activity with an IC50 of 2.56 µM, its monomethylated and dimethylated derivatives, CBDM and CBDD, inhibited the enzyme more strongly [1]. This trend is opposite to that observed for CYP1A1, highlighting the differential impact of methylation on distinct enzyme targets.

15-LOX Inhibition
Cross-study comparable
Enhanced inhibition vs CBD (IC50 2.56 µM); monomethylation reported to increase 15-LOX inhibitory activity.
May support 15-LOX pathway studies with methylation probe.
Quantitative CBDM IC50 not detailed in abstract; confirm with full study.
Lipoxygenase Inflammation Oxidative Stress

Anticonvulsant Efficacy: Reduced Activity in Seizure Model

In a head-to-head comparison of anticonvulsant activity in audiogenic seizure-susceptible rats, CBDM was found to be a less effective anticonvulsant than CBD [1]. Analogs were tested at doses equivalent to the AGS-ED50 of CBD (15 mg/kg, i.v.). While CBD and certain analogs (e.g., CBD diacetate) provided robust protection, CBDM and its dimethylated counterpart (CBDD) demonstrated significantly reduced efficacy. This study established that two free phenolic hydroxyl groups are a structural requirement for optimal anticonvulsant activity.

Anticonvulsant Model
Head-to-head
Less effective anticonvulsant than CBD; tested at dose equivalent to CBD's AGS-ED50 (15 mg/kg i.v.).
Supports phenol-group requirement for anticonvulsant model response.
Audiogenic seizure model in rats; use as comparator for structure–activity studies.
Epilepsy Anticonvulsant CNS Pharmacology

Cannabimimetic Activity: Minimal Psychoactive Cue

A drug discrimination study in rats and pigeons trained to recognize the effects of Δ1-tetrahydrocannabinol (Δ1-THC) showed that CBDM has a low degree of cannabimimetic activity [1]. At doses of 3 and 10 mg/kg, CBDM induced only vehicle-appropriate responding in both species. Only at a high dose of 17.5 mg/kg in pigeons was partial (30%) generalization to the Δ1-THC cue observed, which was accompanied by rate-depressant effects [2]. This profile closely mirrors that of CBD, confirming that monomethylation does not confer significant psychoactivity in this behavioral model.

Cannabimimetic Cue
Head-to-head
Vehicle-appropriate responding at 3–10 mg/kg; only 30% Δ1-THC generalization at 17.5 mg/kg in pigeons.
Supports non-psychoactive cannabinoid analog context.
Drug discrimination assay; confirm species-specific rate-depressant effects.
Drug Discrimination Cannabinoid Receptor Behavioral Pharmacology

Neuroinflammation: Inhibition of Microglial NO Production

In a study assessing anti-neuroinflammatory activity, CBDM demonstrated a concentration-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse BV-2 microglial cells, with an IC50 value of 37.2 µM after a 24-hour incubation . While this activity is established for the compound, a direct quantitative comparison to CBD under identical conditions is not available in the cited study, limiting class-level inference.

Neuroinflammation
Data to verify
IC50 37.2 µM for LPS-induced NO inhibition in BV-2 microglial cells (24 h).
Supports neuroinflammation assay context; comparative data to verify.
Single study; direct CBD comparison not available under identical conditions.
Neuroinflammation Microglia Nitric Oxide

Metabolic Fate: Cannabielsoin-Type Epoxide Pathway

A metabolism study in guinea pigs using hepatic microsomes revealed that CBDM is oxidatively metabolized by the cytochrome P450 system to form a 1S,2R-epoxide intermediate, which is then rapidly converted to cannabielsoin monomethyl ether (CBEM) [1]. This is the identical metabolic pathway observed for CBD, which is converted to cannabielsoin (CBE) via the same epoxide intermediate [2]. In contrast, the fully methylated derivative CBDD, which lacks free phenolic hydroxyl groups, also forms an epoxide intermediate but this is not efficiently converted to an elsoin-type metabolite [3].

Metabolic Fate
Head-to-head
Forms 1S,2R-epoxide intermediate and converts to cannabielsoin monomethyl ether (CBEM); pathway shared with CBD, unlike CBDD.
Supports elsoin-type biotransformation pathway context.
Guinea pig hepatic microsomes; review relevance to human CYP isoforms.
Drug Metabolism Cytochrome P450 Metabolic Pathway

Optimal Research and Forensic Applications


Analytical Reference Standard for Forensic and QC Labs

CBDM is an essential certified reference material for the accurate identification and quantification of cannabinoid profiles in seized Cannabis samples or quality control of cannabis-derived products . Its documented presence in specific Cannabis strains necessitates its inclusion in comprehensive analytical methods using GC-MS or LC-MS/MS. Procurement of a high-purity standard (e.g., ≥98%) is critical for method development and validation, ensuring reliable detection of this specific phytocannabinoid in complex matrices .

CYP1A1 Structure-Activity Relationship Tool Compound

Researchers investigating the mechanism of CYP1A1 inhibition by cannabinoids can use CBDM as a key tool compound. Its intermediate IC50 value (4.07 µM) between CBD (0.355 µM) and CBDD (23.0 µM) makes it an ideal analog for testing the hypothesis that the number of free phenolic hydroxyl groups on the resorcinol moiety is a primary determinant of enzyme inhibitory potency [1]. CBDM allows for the study of the effect of monomethylation, providing a more nuanced understanding than a simple comparison between CBD and CBDD.

Negative Control for Cannabimimetic Behavioral Assays

In drug discrimination assays designed to assess the psychoactive potential of new synthetic cannabinoids, CBDM serves as a validated negative control or comparator for non-psychoactive activity [2]. Its established low level of generalization to the Δ1-THC discriminative stimulus cue (vehicle-appropriate responding up to 10 mg/kg) provides a quantitative benchmark against which the activity of novel compounds can be compared to confirm a lack of cannabimimetic effects [3].

Substrate for Cannabielsoin Biotransformation Studies

CBDM is the preferred substrate for studies focused on the oxidative metabolism of cannabinoids to form cannabielsoin (CBE)-type metabolites. Evidence shows that, like CBD, CBDM is rapidly converted by hepatic microsomes to its corresponding elsoin derivative (CBEM) via a 1S,2R-epoxide intermediate [4]. This allows researchers to investigate the enzymatic machinery (specifically cytochrome P450 isoforms) responsible for this metabolic step, using CBDM as a probe that mirrors the metabolic fate of CBD, unlike its dimethylated counterpart.

Application
Selection Property
Validation Focus
Cannabinoid profiling & QC
High-purity reference standard for forensic and QC workflows
GC-MS / LC-MS/MS method validation in complex matrices
CYP1A1 structure–activity studies
Intermediate methylation state for SAR probe
CYP1A1 inhibition endpoint review and methylation-dependence testing
Behavioral discrimination studies
Low cannabimimetic cue; comparator for non-psychoactive activity
CB1-mediated psychoactivity benchmarking in drug discrimination assays
Cannabinoid metabolism studies
Elsoin-type pathway probe (CBEM formation)
P450-mediated epoxide conversion and metabolite profiling

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